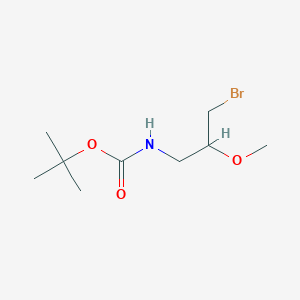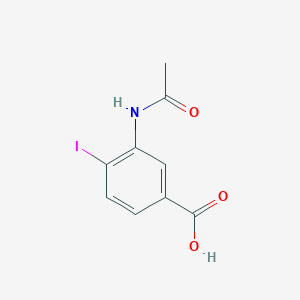
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxypropyl group. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, the tert-butyl group is cleaved, releasing the free amine . This process is facilitated by the resonance stabilization of the resulting carbocation and the elimination of the trifluoroacetate ion .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Tert-butyl 3-bromopropylcarbamate: Similar structure but lacks the methoxy group, making it less versatile in certain reactions.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is unique due to its combination of a bromine atom and a methoxy group, which allows for diverse chemical modifications. Its stability and ease of removal make it an ideal protecting group for amines in complex synthetic pathways .
Propiedades
Fórmula molecular |
C9H18BrNO3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
YMJWKZHQIXLQBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)







![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)



